Banoxantrone

Hypoxia Prodrug Activation Cytotoxicity

Banoxantrone (AQ4N) is the gold-standard hypoxia-activated prodrug: inert in normoxic tissue (IC50 >100 µM) but selectively bioreduced in hypoxic tumor regions to the potent topoisomerase II inhibitor AQ4. This mechanism delivers deep tumor penetration unattainable by mitoxantrone or etoposide. Use for hypoxia-selective killing in 3D spheroids, bystander-effect studies, fluorescence-based drug-distribution mapping, and radiation synergy models. Clinically relevant Phase 1 PK parameters (Cmax, AUC, T½) enable accurate PK/PD bridging. Ideal for translational oncology research targeting chemoresistant hypoxic niches.

Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
CAS No. 136470-65-0
Cat. No. B1667738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBanoxantrone
CAS136470-65-0
Synonyms1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
AQ4N
banoxantrone
banoxantrone dihydrochloride
Molecular FormulaC22H28N4O6
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]
InChIInChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3
InChIKeyYZBAXVICWUUHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Banoxantrone (CAS 136470-65-0): Hypoxia-Activated Topoisomerase II Inhibitor Prodrug for Oncology Research


Banoxantrone (also designated AQ4N) is an alkylaminoanthraquinone-di-N-oxide prodrug that is selectively bioreduced in hypoxic environments to its active metabolite, AQ4 . As a hypoxia-activated prodrug (HAP), it is designed to target oxygen-deprived tumor regions, where it is converted into a potent DNA intercalator and topoisomerase II inhibitor [1]. This mechanism offers a distinct approach to overcoming tumor hypoxia-related therapeutic resistance compared to conventional chemotherapeutic agents.

Procurement Considerations for Banoxantrone: Why In-Class Topoisomerase II Inhibitors Are Not Interchangeable


Banoxantrone cannot be considered a simple substitute for other topoisomerase II inhibitors, such as mitoxantrone or etoposide, due to its unique prodrug activation mechanism. Unlike conventional agents that act indiscriminately, banoxantrone is a hypoxia-activated prodrug that remains largely inactive in normoxic tissues (IC50 > 100 μM) but is bioreduced in hypoxic tumor regions to the potent cytotoxin AQ4 . This property results in a distinct tumor penetration profile, with the prodrug reaching deep hypoxic regions where mitoxantrone's distribution is limited [1]. Therefore, experimental outcomes are not transferable between these agents without considering this fundamental mechanistic and pharmacokinetic divergence.

Banoxantrone Evidence Guide: Quantified Differentiation from Key Comparators


Hypoxia-Dependent Cytotoxicity: Banoxantrone (AQ4N) vs. Its Active Metabolite (AQ4)

Banoxantrone (AQ4N) exhibits minimal intrinsic cytotoxicity under normal oxygen conditions (normoxia), confirming its role as a prodrug. In contrast, its reduced active form, AQ4, is a potent cytotoxin. Screening against a panel of 60 tumor cell lines under oxic conditions showed banoxantrone had an IC50 >100 μM, while its active metabolite AQ4 demonstrated potent activity, with an IC50 of 0.4 μM in HT-29 colon cancer cells and 1.6 μM in BxPC-3 pancreatic cancer cells [1].

Hypoxia Prodrug Activation Cytotoxicity

Differential Cellular Membrane Binding: Banoxantrone vs. Mitoxantrone

Banoxantrone demonstrates a fundamentally different interaction with cellular membranes compared to its structural analog, mitoxantrone. In cell fractionation assays, mitoxantrone at 5 μM showed significant association with the membrane (P100) fraction. In contrast, banoxantrone at the same concentration showed no detectable binding to cell membranes [1].

Membrane Binding Mitoxantrone Pharmacology

Superior Tumor Penetration: Banoxantrone Complements Limited Distribution of Mitoxantrone

Banoxantrone (AQ4N) exhibits superior penetration into tumor tissue compared to mitoxantrone, a key limitation of many chemotherapeutics. In multicellular layers (MCL) and human tumor xenografts, mitoxantrone was taken up only by proximal cells and penetrated slowly to distant regions. In contrast, AQ4N rapidly penetrated MCL, particularly under hypoxic conditions, and its reduced form, AQ4, was detected at high concentrations within hypoxic tumor regions [1].

Tumor Penetration Drug Distribution Hypoxia

Pharmacokinetic Profile from Phase 1 Clinical Trials in Patients with Lymphoid Malignancies

Clinical pharmacokinetic data for banoxantrone (AQ4N) was established in a Phase 1 study in patients with lymphoid malignancies. At a dose of 1200 mg/m² administered intravenously on Day 1 of a 21-day cycle, the mean Cmax was 122.3 ± 13.1 μg/mL, the mean AUC0–∞ was 340.8 ± 68.7 μg·h/mL, and the mean terminal half-life (T1/2) was 3.2 hours (range 2.8 to 4.1 h) [1].

Pharmacokinetics Clinical Trial Dosing

Synergistic Tumor Growth Delay with Radiation vs. Monotherapy

Banoxantrone has been shown to work synergistically with fractionated radiation to significantly delay tumor growth compared to administration of either agent alone. While quantitative synergy metrics are not provided in all sources, the effect is consistently described as a significant delay in tumor growth that is greater than the sum of individual effects [1].

Radiosensitization Combination Therapy Tumor Growth Delay

Validated Banoxantrone Research Applications Based on Quantitative Evidence


Hypoxia-Targeted Cytotoxicity Studies

Banoxantrone's well-characterized prodrug mechanism (IC50 >100 μM in normoxia) makes it an ideal tool for investigating hypoxia-selective cell killing. Researchers can use it in co-culture systems or 3D spheroid models to study its activation in hypoxic cores and subsequent bystander effects on surrounding cells .

Investigating Drug Penetration Barriers in Solid Tumors

Its ability to penetrate deeply into tumor tissue, reaching hypoxic regions inaccessible to mitoxantrone, allows for studies on tumor drug distribution and the role of hypoxia in chemoresistance. This property can be exploited using fluorescence-based imaging techniques to map drug distribution in relation to tumor vasculature and hypoxia markers [1].

Combination Therapy with Radiotherapy

The established synergy between banoxantrone and radiation provides a robust model for studying hypoxia-targeted radiosensitization. Researchers can employ this combination to investigate mechanisms of enhanced DNA damage and tumor growth delay in preclinical models, contributing to the development of more effective radio-chemotherapy regimens [2].

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Studies

The availability of human Phase 1 pharmacokinetic data (Cmax, AUC, T1/2) allows for more accurate allometric scaling and PK/PD modeling in preclinical animal studies. This facilitates the design of more clinically relevant dosing regimens and improves the translational potential of in vivo experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Banoxantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.